molecular formula C10H15N3O3 B2583241 (5-Hydroxy-pyrimidin-2-ylmethyl)-carbamic acid tert-butyl ester CAS No. 1391732-63-0

(5-Hydroxy-pyrimidin-2-ylmethyl)-carbamic acid tert-butyl ester

Cat. No.: B2583241
CAS No.: 1391732-63-0
M. Wt: 225.248
InChI Key: DMMDDKUJTHCLMN-UHFFFAOYSA-N
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Description

(5-Hydroxy-pyrimidin-2-ylmethyl)-carbamic acid tert-butyl ester is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Hydroxy-pyrimidin-2-ylmethyl)-carbamic acid tert-butyl ester typically involves the reaction of 5-hydroxy-2-methylpyrimidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(5-Hydroxy-pyrimidin-2-ylmethyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 5-oxo-pyrimidin-2-ylmethyl-carbamic acid tert-butyl ester, while reduction of the ester group can produce (5-hydroxy-pyrimidin-2-ylmethyl)-methanol.

Scientific Research Applications

(5-Hydroxy-pyrimidin-2-ylmethyl)-carbamic acid tert-butyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (5-Hydroxy-pyrimidin-2-ylmethyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis to release the active pyrimidine moiety, which can then interact with nucleic acids or proteins, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxy-2-methylpyrimidine: A precursor in the synthesis of (5-Hydroxy-pyrimidin-2-ylmethyl)-carbamic acid tert-butyl ester.

    2,4-Dihydroxypyrimidine: Another pyrimidine derivative with similar chemical properties.

    5-Fluorouracil: A pyrimidine analog used in cancer treatment.

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The combination of the hydroxyl and ester groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

tert-butyl N-[(5-hydroxypyrimidin-2-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c1-10(2,3)16-9(15)13-6-8-11-4-7(14)5-12-8/h4-5,14H,6H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMMDDKUJTHCLMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC=C(C=N1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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